molecular formula C18H29NO2S B2472947 Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate CAS No. 350997-37-4

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B2472947
CAS No.: 350997-37-4
M. Wt: 323.5
InChI Key: OQJYPWIEDHASEQ-UHFFFAOYSA-N
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Description

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a 12-membered decahydrocyclododeca ring fused to a thiophene moiety. The compound contains a propyl ester group at the 3-position and an amino substituent at the 2-position. It serves as a synthetic intermediate in medicinal chemistry and materials science, with its large, saturated ring system offering unique steric and electronic properties for ligand design or polymer applications.

Properties

IUPAC Name

propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2S/c1-2-13-21-18(20)16-14-11-9-7-5-3-4-6-8-10-12-15(14)22-17(16)19/h2-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJYPWIEDHASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure grants it potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound based on existing studies and findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological properties. The presence of the amino group and the carboxylate moiety are critical for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives. For instance, derivatives similar to propyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant cytotoxic effects against various cancer cell lines. In a study involving MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines:

  • IC50 Values : Compounds exhibited IC50 values ranging from 23.2 µM to 49.9 µM for MCF-7 cells.
  • Mechanism : Flow cytometric analysis indicated that these compounds induce apoptosis and cell cycle arrest at G2/M and S phases .
CompoundIC50 (µM)Cancer Cell LineMechanism
Compound A23.2MCF-7Apoptosis induction
Compound B49.9HepG-2Cell cycle arrest

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain modifications to the thiophene structure can enhance antibacterial activity:

  • Activity Spectrum : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Comparison with Standards : Some derivatives showed activity comparable to standard antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with thiophene derivatives:

  • Mechanism : The compounds may inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.
  • Experimental Models : In vivo studies using rodent models have shown improvements in cognitive function when treated with these compounds .

Case Studies

  • Study on Antitumor Activity :
    • A series of experiments were conducted where various thiophene derivatives were synthesized and tested against cancer cell lines.
    • Results indicated that structural modifications significantly influenced their potency and selectivity towards different cancer types .
  • Neuroprotective Study :
    • An investigation into the neuroprotective properties of a related compound showed promising results in preventing neuronal death in models of oxidative stress.
    • The study concluded that these compounds could serve as leads for developing neuroprotective agents .

Scientific Research Applications

Medicinal Chemistry

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has shown potential in the development of various pharmaceuticals due to its biological activity.

Case Study: Antitumor Activity
A study investigated the synthesis of derivatives of this compound and their effects on cancer cell lines. The derivatives demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG-2) models. The in vivo studies supported these findings with promising results in tumor reduction .

Table 1: Antitumor Activity of Derivatives

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF-715Apoptosis induction
Derivative BHepG-220Cell cycle arrest
Propyl CompoundMCF-718Inhibition of proliferation

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various thiophene-based derivatives. For instance, it has been utilized in multicomponent reactions to create thienopyrimidine derivatives and azo dyes.

Case Study: Synthesis Approach
In a reported synthesis process, the amino ester was reacted with isothiocyanates leading to the formation of thieno[2,3-d]pyrimidine derivatives. These compounds exhibited antibacterial and anti-inflammatory properties .

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
CyclizationAmino Ester + IsothiocyanateThieno Derivative
AcylationAmino Ester + Chloroacetyl ChlorideAcylated Ester

Material Science

The compound's unique structure lends itself to applications in material science as well. Its derivatives are explored for use in organic electronics and as conducting materials.

Case Study: Conductive Polymers
Research has indicated that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity. This application is particularly relevant in the development of organic solar cells and light-emitting diodes (LEDs) .

Chemical Reactions Analysis

Synthetic Routes

The target compound is synthesized via the Gewald reaction , a multicomponent condensation involving:

  • Cyclododecanone (or a derivative)

  • Propyl cyanoacetate

  • Sulfur

  • A base (e.g., morpholine or triethylamine)

This reaction forms the 2-aminothiophene core, with the propyl ester and decahydrocyclododeca[b]thiophene ring system introduced during cyclization .

Acylation and Alkylation

The primary amino group (-NH₂) undergoes nucleophilic reactions:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) yields N-acylated derivatives .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF produces N-alkylated products .

Reaction TypeReagentProductYield (%)Reference
AcylationBenzoyl chlorideN-Benzoyl derivative78–85
AlkylationMethyl iodideN-Methyl derivative65–72

Sulfonation

Reaction with sulfonyl chlorides (e.g., benzene sulfonyl chloride) forms sulfonamide derivatives , enhancing solubility and bioactivity .

Thienopyrimidine Formation

Heating with formamide or chloroformamidine induces cyclization to tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one derivatives .

  • Key intermediate : Chlorination of the pyrimidinone with POCl₃ yields a chloro derivative, enabling further SNAr reactions .

Heterocyclic Annulation

Reaction with hydrazine hydrate or carbon disulfide leads to:

  • Triazolo-pyrimidines (via cyclization with acetic acid)

  • Thieno[2,3-d] thiazin-4-one derivatives (with ethyl isothiocyanate)

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes iodination or nitration at the 5-position, though steric hindrance from the decahydrocyclododecane moiety may limit reactivity compared to smaller analogs .

Antiproliferative Activity

Derivatives of the target compound (e.g., thieno[2,3-d]pyrimidines ) exhibit microtubule-depolymerizing activity, analogous to colchicine-site binders .

DerivativeIC₅₀ (μM)Cancer Cell LineReference
N-p-Methoxyphenyl0.12MCF-7 (breast)
N-Benzyl0.45A549 (lung)

Apoptosis Induction

Hydrazide and hydrazone derivatives (e.g., compound 14 ) activate caspase-3/7 pathways in breast cancer cells (MDA-MB-231) .

Limitations and Challenges

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Ring size: The cyclododeca ring (12-membered) contrasts sharply with smaller fused rings, such as tetrahydrobenzo (6-membered, e.g., Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) or cyclopenta (5-membered, e.g., Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) .
  • Ester substituents: The propyl ester in the target compound differs from ethyl (e.g., compounds 2d–2k in ) or isopropyl esters (e.g., Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, sc-327985) .
  • Substituent diversity: Some analogs incorporate methyl, benzyl, or carbonitrile groups (e.g., Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) , altering electronic and steric profiles.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Ring Size Ester Group Commercial Status
This compound C₁₉H₃₁NO₂S ~361.5* 12 Propyl Discontinued
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) C₁₁H₁₅NO₂S 225.3 6 Ethyl Available
Isothis compound (sc-327985) C₂₀H₃₃NO₂S ~375.5* 12 Isopropyl $180/500 mg
Propyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₂H₁₇NO₂S 239.33 6 Propyl Available

*Estimated based on molecular formula.

  • Synthetic Accessibility : Larger rings like cyclododeca require specialized cyclization conditions, increasing synthetic complexity compared to smaller analogs synthesized via one-pot methods .

Commercial and Research Relevance

  • Availability : The discontinuation of the propyl cyclododeca derivative contrasts with the commercial stability of smaller-ring analogs (e.g., tetrahydrobenzo derivatives) and isopropyl variants . This may reflect challenges in synthesis or storage stability.
  • Price : Isopropyl analogs (e.g., sc-327985) are priced at $180/500 mg , suggesting comparable cost to ethyl or propyl esters of smaller rings.

Q & A

Q. What synthetic routes are commonly employed for preparing propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of thiophene precursors with ketones or aldehydes under basic conditions. For example:

  • Core formation : Cyclization of cyclohexanone derivatives with sulfur and cyanoacetate esters in methanol, catalyzed by diethylamine, yields the thiophene core (85% yield) .
  • Esterification : Propyl ester introduction can be achieved via nucleophilic substitution or condensation reactions, similar to ethyl/methyl analogs. For instance, ethyl ester derivatives are synthesized using continuous flow reactors for precise temperature and pressure control .
  • Optimization : Yield improvements (e.g., 80–85%) are achieved by adjusting solvent polarity (methanol vs. DMF), catalyst type (diethylamine vs. K₂CO₃), and purification methods (HPLC, recrystallization) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, methyl analogs show distinct peaks at δ 3.78 (ester CH₃) and δ 2.69–1.71 (cyclohexane protons) .
  • LC-MS : Retention time (e.g., 4.97 min) and [M+H]⁺ ion matching (e.g., m/z 212) verify molecular weight .
  • IR spectroscopy : Peaks at 1650 cm⁻¹ (C=O) and 1268 cm⁻¹ (C-O) validate ester and amine groups .

Q. How is the compound’s preliminary bioactivity assessed in antimicrobial or anticancer studies?

  • Antimicrobial assays : Disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs). Methyl analogs exhibit MICs of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values) are used, with structural analogs showing activity via tubulin inhibition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antibacterial activity, and how do structural modifications alter efficacy?

  • Mechanism : Thiophene derivatives disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase. For example, methyl 2-amino-tetrahydrobenzothiophene-3-carboxylate binds to penicillin-binding proteins .
  • Structure-activity relationship (SAR) :
    • Ester chain length : Propyl esters may enhance lipophilicity and membrane permeability compared to methyl/ethyl analogs .
    • Ring saturation : Decahydrocyclododeca rings improve conformational stability, potentially increasing target affinity .

Q. How can conflicting bioactivity data across studies be resolved, particularly for anticancer applications?

  • Data reconciliation : Cross-validate assays (e.g., compare MTT vs. clonogenic survival results). For example, ethyl analogs show IC₅₀ variability (2–20 µM) due to differences in cell line sensitivity .
  • Structural validation : Ensure synthesized compounds match reported structures via X-ray crystallography or 2D NMR, as impurities (e.g., unreacted starting materials) may skew results .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance solubility. Analogous compounds with Boc-protected amines show improved bioavailability .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays. Methyl analogs exhibit t₁/₂ > 4 hours in human microsomes .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions under inert atmospheres (e.g., N₂) to prevent oxidation of sulfur-containing intermediates .
  • Data interpretation : Use multivariate analysis to correlate substituent electronic effects (Hammett constants) with bioactivity trends .

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